molecular formula C11H12O4 B8717824 Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate CAS No. 79557-58-7

Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate

Cat. No.: B8717824
CAS No.: 79557-58-7
M. Wt: 208.21 g/mol
InChI Key: SSHQSOPLZKHZHB-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

79557-58-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-prop-2-enoxybenzoate

InChI

InChI=1S/C11H12O4/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h3-5,7,12H,1,6H2,2H3

InChI Key

SSHQSOPLZKHZHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC=C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dihydroxy-benzoic acid methyl ester (12.254 g, 72.8 mmol) in acetone (120 mL) was added potassium carbonate (30.72 g, 222.3 mmol) and allyl bromide (7 mL, 80.9 mmol). The reaction mixture was heated at reflux for 5 hours, and then cooled to room temperature. It was partitioned between ethyl acetate and brine and the aqueous layer was extracted with ethyl acetate. The combined organics were washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography using ethyl acetate/hexanes (4/96) to afford 4-allyloxy-2-hydroxy-benzoic acid methyl ester (10.952 g, 77%) as a yellow oil. 1H NMR (300 MHz, CDCl3); δ 10.95 (s, 1H), 7.72 (d, 2H), 6.45 (m, 2H), 6.02 (m, 1H), 5.35 (m, 2H), 4.55 (d, 2H), 3.90 (s, 3H).
Quantity
12.254 g
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30.72 g
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7 mL
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120 mL
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solvent
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Synthesis routes and methods II

Procedure details

Scheme B shows methods for the preparation of the 2,4-dihydroxybenzamide starting materials. Methyl 2,4-dihydroxybenzoate (X) is reacted with allyl bromide to give methyl 2-hydroxy-4-allyloxybenzoate (XI) which is heated to produce methyl 2,4-dihydroxy-3-(2-propenyl) benzoate (XII). Reaction of XII with an appropriate amine in the presence of ammonium chloride gives the 2,4-dihydroxy-3-(2-propenyl)benzamide (XIII) which can be hydrogenated to the 3-propyl compound (XIV). Alternatively XII may be reacted with methylene iodide and triisobutylaluminum to give methyl 3-(cyclopropylmethyl)-2,4-dihydroxybenzoate (XV) which is then reacted with an appropriate amine in the presence of ammonium chloride to give the 2-(cyclopropylmethyl)-2,4-dihydroxybenzamide (XVI).
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Synthesis routes and methods III

Procedure details

Methyl 2,4-dihydroxybenzoate (25 g, I48.7 mmol), allyl bromide (18.2 g, I50 mmol), and potassium carbonate (30.8 g, 22.3 mmol) were added to about 250 ml of acetone and the reaction mixture was refluxed with stirring overnight. The reaction mixture was filtered and concentrated. Separation of the pure compound was achieved by chromatography on silica gel using a Waters Prep 500™ and a 20% ethyl acetate/80% hexane solvent system.
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25 g
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18.2 g
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reactant
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30.8 g
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250 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A mixture of 102 g (0.607 mol) of methyl 2,4-dihydroxybenzoate, 54 mL (0.619 mol) of allyl bromide and 126 g (0.91 mol) of anhydrous potassium carbonate in 300 mL of anhydrous acetone was stirred at reflux for 3 hours. The reaction mixture was filtered and the solid was washed with acetone. After removal of the acetone from the filtrate under reduced pressure, the residue was distilled to give 85 g (67% yield), bp 106°-108°/0.3 mm of 2-hydroxy-4-(2-propenyloxy)benzoic acid methyl ester.
Quantity
102 g
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54 mL
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126 g
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300 mL
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solvent
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